3-acetyl-1-(4-fluorophenyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
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Overview
Description
3-acetyl-1-(4-fluorophenyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core, substituted with acetyl, fluorophenyl, hydroxy, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of Substituents: The acetyl, fluorophenyl, hydroxy, and nitrophenyl groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the fluorophenyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents would be selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can reduce the nitro group.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity, due to its functional groups, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and nitro groups could facilitate binding to active sites or influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-1-(4-chlorophenyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Properties
CAS No. |
333777-52-9 |
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Molecular Formula |
C18H13FN2O5 |
Molecular Weight |
356.3g/mol |
IUPAC Name |
3-acetyl-1-(4-fluorophenyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13FN2O5/c1-10(22)15-16(11-3-2-4-14(9-11)21(25)26)20(18(24)17(15)23)13-7-5-12(19)6-8-13/h2-9,16,23H,1H3 |
InChI Key |
UVMRHNMVSJBSHM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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